molecular formula C12H16N2O B7516255 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Cat. No. B7516255
M. Wt: 204.27 g/mol
InChI Key: ULBGDSIUZAMFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as MDAQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDAQ belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been shown to activate the AMPK pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, improvement of cognitive function, and modulation of energy metabolism. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide also has some limitations, including its relatively low potency and selectivity, which may require higher concentrations for effective results. 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide also has limited bioavailability, which may require the use of prodrugs or delivery systems to enhance its efficacy.

Future Directions

There are several future directions for the research on 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, including the development of more potent and selective derivatives, the optimization of delivery systems to enhance bioavailability, and the investigation of its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases. The elucidation of the exact mechanism of action of 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide and its interaction with other signaling pathways may also provide new insights into its therapeutic potential.

Synthesis Methods

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can be synthesized through a multistep process involving the condensation of 2-methylquinoline-3-carbaldehyde with ethyl acetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity of the synthesized 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer treatment, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In inflammation, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurological disorders, 2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-6-7-10-4-2-3-5-11(10)14(9)8-12(13)15/h2-5,9H,6-8H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBGDSIUZAMFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.